methyl N-benzoyl-beta-alanine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl N-benzoyl-beta-alanine is an organic compound with the molecular formula C11H13NO3. It is a derivative of beta-alanine, where the amino group is protected by a benzoyl group, and the carboxyl group is esterified with a methyl group. This compound is of interest in various fields of chemistry and biochemistry due to its unique structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl N-benzoyl-beta-alanine can be synthesized through several methods. One common approach involves the reaction of beta-alanine with benzoyl chloride in the presence of a base such as triethylamine to form N-benzoyl-beta-alanine. This intermediate is then esterified with methanol in the presence of a catalyst such as sulfuric acid to yield this compound .
Industrial Production Methods
Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems for reagent addition and product separation enhances the overall yield and purity of the compound .
Chemical Reactions Analysis
Types of Reactions
Methyl N-benzoyl-beta-alanine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the benzoyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Reagents such as sodium methoxide or sodium ethoxide can be used for nucleophilic substitution reactions.
Major Products Formed
Oxidation: Benzoyl-beta-alanine.
Reduction: Methyl N-benzoyl-beta-alaninol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl N-benzoyl-beta-alanine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of peptides and other complex organic molecules.
Biology: The compound is studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Research is ongoing to explore its potential as a drug precursor or active pharmaceutical ingredient.
Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of methyl N-benzoyl-beta-alanine involves its interaction with specific molecular targets and pathways. The benzoyl group provides steric hindrance, affecting the compound’s reactivity and interaction with enzymes. The ester group can be hydrolyzed to release beta-alanine, which participates in various metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
N-benzoyl-beta-alanine: Lacks the methyl ester group.
Methyl beta-alanine: Lacks the benzoyl group.
N-methyl-beta-alanine: Has a methyl group on the nitrogen instead of a benzoyl group.
Uniqueness
Methyl N-benzoyl-beta-alanine is unique due to the presence of both the benzoyl and methyl ester groups, which confer distinct chemical properties and reactivity. This dual functionality makes it a valuable intermediate in organic synthesis and a subject of interest in biochemical research .
Properties
IUPAC Name |
3-[benzoyl(methyl)amino]propanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO3/c1-12(8-7-10(13)14)11(15)9-5-3-2-4-6-9/h2-6H,7-8H2,1H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PCWYZYVSUMCCHA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCC(=O)O)C(=O)C1=CC=CC=C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.